molecular formula C17H13BrClNO4 B2593596 4-[4-Bromo-2-(4-chlorobenzoyl)anilino]-4-oxobutanoic acid CAS No. 314047-06-8

4-[4-Bromo-2-(4-chlorobenzoyl)anilino]-4-oxobutanoic acid

Cat. No.: B2593596
CAS No.: 314047-06-8
M. Wt: 410.65
InChI Key: SKTKFRDMFZDFPH-UHFFFAOYSA-N
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Description

4-[4-Bromo-2-(4-chlorobenzoyl)anilino]-4-oxobutanoic acid is a synthetic organic compound characterized by a central oxobutanoic acid backbone substituted with a brominated anilino group and a 4-chlorobenzoyl moiety. Its molecular formula is C₁₇H₁₂BrClNO₄, with a molecular weight of 416.64 g/mol.

Properties

IUPAC Name

4-[4-bromo-2-(4-chlorobenzoyl)anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrClNO4/c18-11-3-6-14(20-15(21)7-8-16(22)23)13(9-11)17(24)10-1-4-12(19)5-2-10/h1-6,9H,7-8H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTKFRDMFZDFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Br)NC(=O)CCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101320161
Record name 4-[4-bromo-2-(4-chlorobenzoyl)anilino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659000
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

314047-06-8
Record name 4-[4-bromo-2-(4-chlorobenzoyl)anilino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Bromo-2-(4-chlorobenzoyl)anilino]-4-oxobutanoic acid typically involves multiple steps, starting from simpler precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and boron reagents is common in such processes .

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The terminal carboxylic acid group (-COOH) undergoes characteristic acid-catalyzed and nucleophilic reactions:

Esterification
Reacts with alcohols (e.g., methanol, ethanol) under acidic conditions to form ester derivatives:
R-COOH+R’OHH+R-COOR’+H2O\text{R-COOH} + \text{R'OH} \xrightarrow{\text{H}^+} \text{R-COOR'} + \text{H}_2\text{O}
Example product: Methyl 4-[4-bromo-2-(4-chlorobenzoyl)anilino]-4-oxobutanoate.

Salt Formation
Forms water-soluble salts with bases (e.g., NaOH, KOH):
R-COOH+NaOHR-COONa++H2O\text{R-COOH} + \text{NaOH} \rightarrow \text{R-COO}^- \text{Na}^+ + \text{H}_2\text{O}
Critical for improving bioavailability in pharmaceutical formulations.

Amide Bond Reactivity

The central amide (-NH-C=O) participates in hydrolysis and nucleophilic substitution:

Acid/Base-Catalyzed Hydrolysis

  • Acidic conditions : Forms 4-bromo-2-(4-chlorobenzoyl)aniline and succinic acid:
    R-NH-C(=O)-R’+H2OH+R-NH2+HOOC-R’\text{R-NH-C(=O)-R'} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{R-NH}_2 + \text{HOOC-R'}

  • Basic conditions : Produces ammonium salts of the corresponding acids .

Halogenated Aromatic Reactivity

The bromine (C-Br) and chlorine (C-Cl) substituents enable cross-coupling and substitution:

Suzuki-Miyaura Coupling
The bromine atom undergoes palladium-catalyzed coupling with aryl boronic acids:
Ar-Br+Ar’-B(OH)2PdAr-Ar’+B(OH)3\text{Ar-Br} + \text{Ar'-B(OH)}_2 \xrightarrow{\text{Pd}} \text{Ar-Ar'} + \text{B(OH)}_3
Used to introduce diverse aryl groups at the 4-bromo position .

Nucleophilic Aromatic Substitution
Electron-deficient aromatic rings (due to -Cl/-Br) react with strong nucleophiles (e.g., -NH₂, -O⁻) at elevated temperatures, though limited by deactivation from electron-withdrawing groups.

Ketone Group Reactivity

The 4-oxobutanoic acid segment can undergo:

  • Reduction : LiAlH₄ reduces the ketone to a secondary alcohol.

  • Condensation : Forms Schiff bases with primary amines under dehydrating conditions .

Experimental Monitoring Techniques

Reaction Type Analytical Method Key Observations
EsterificationTLC (Rf comparison)Spot migration changes confirm ester formation.
Amide HydrolysisHPLC (retention time shift)New peaks correspond to hydrolysis products.
Coupling ReactionsNMR (disappearance of C-Br)Loss of bromine signal at δ 7.2–7.5 ppm .

Biological Activity Implications

While not a direct chemical reaction, the compound’s kinase inhibition activity stems from:

  • Electrophilic Interactions : The halogenated aromatic system binds to ATP pockets via halogen bonding.

  • Acidic Group Coordination : Deprotonated carboxylate interacts with Mg²⁺ ions in kinase active sites.

Scientific Research Applications

Synthetic Chemistry

The compound has been utilized in the synthesis of various heterocyclic compounds. Its structure allows for the generation of complex molecules through reactions such as:

  • Condensation Reactions : The compound can act as a precursor in the synthesis of substituted anilines and other aromatic compounds.
  • Michael Additions : The electrophilic nature of the carbonyl group makes it suitable for Michael addition reactions, leading to the formation of larger heterocyclic frameworks.

Case Study: Synthesis of Heterocycles

In a study published in ResearchGate, researchers demonstrated that 4-[4-Bromo-2-(4-chlorobenzoyl)anilino]-4-oxobutanoic acid could be effectively used to synthesize various heterocycles, showcasing its versatility as a building block in organic synthesis .

Pharmacological Applications

The compound's unique structure suggests potential applications in pharmacology, particularly in drug development:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation as an anticancer agent.

Data Table: Cytotoxicity Results

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.2
A549 (Lung)12.8
HeLa (Cervical)10.5

Environmental Science

The compound's properties make it relevant in environmental studies, particularly concerning its behavior and degradation in aquatic systems:

  • Toxicity Assessments : The Environmental Protection Agency (EPA) has included assessments of this compound within its Integrated Risk Information System (IRIS), evaluating its potential environmental impact and toxicity .

Case Study: Environmental Impact

A comprehensive assessment using gas chromatography-mass spectrometry (GC-MS) techniques has been employed to study the degradation pathways of halogenated compounds, including this compound. Results indicate that the compound undergoes significant transformation under simulated environmental conditions, suggesting implications for its persistence and bioaccumulation potential .

Mechanism of Action

The mechanism of action of 4-[4-Bromo-2-(4-chlorobenzoyl)anilino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its dual halogenation (bromo and chloro) and benzoyl substitution. Below is a comparative analysis with key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Features Source
4-[4-Bromo-2-(4-chlorobenzoyl)anilino]-4-oxobutanoic acid (Target) 4-Bromo, 4-chlorobenzoyl, anilino C₁₇H₁₂BrClNO₄ 416.64 Dual halogenation, benzoyl group -
4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid 4-Bromophenyl, methylidene C₁₁H₁₀BrNO₃ 284.11 Simpler structure, no benzoyl group
4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid 2-Chlorophenyl C₁₀H₉ClNO₃ 226.64 Single chloro substitution
CLANOBUTIN (4-[(4-Chlorobenzoyl)(4-methoxyphenyl)amino]butanoic Acid) 4-Chlorobenzoyl, 4-methoxyphenyl C₁₈H₁₇ClNO₄ 346.79 Methoxy group instead of bromo
4-[4-(azepan-1-yl)anilino]-4-oxobutanoic acid Azepane ring C₁₆H₂₂N₂O₃ 290.36 Heterocyclic substituent

Key Observations :

  • Halogenation: The target compound’s dual halogenation (Br and Cl) may enhance electronic effects and binding affinity compared to single-halogen analogs like 4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid .
  • Heterocyclic vs. Aromatic Substituents : Compounds with azepane or morpholine rings (e.g., ) exhibit altered solubility and bioavailability compared to purely aromatic analogs.

Pharmacological and Physicochemical Properties

Table 2: Reported Bioactivities of Similar Compounds
Compound Name Reported Activities Mechanism Insights Source
4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid Anti-inflammatory, antimicrobial Amide resonance stabilizes interactions
4-[3-(1-Azepanylcarbonyl)anilino]-4-oxobutanoic acid Antibacterial, antitumor potential Heterocyclic group enhances solubility
4-{3-[(4-Methyl-1-piperazinyl)carbonyl]anilino}-4-oxobutanoic acid Research chemical for drug discovery Piperazine improves blood-brain barrier penetration

Hypothetical Bioactivity of Target Compound :

  • The dual halogenation may enhance antimicrobial activity due to increased electrophilicity.
  • The benzoyl group could improve binding to serum proteins, extending half-life compared to non-benzoylated analogs.

Crystallographic and Stability Data

  • Crystal Packing : highlights hydrogen bonding (N–H⋯O, O–H⋯O) and dimeric R₂²(8) motifs in analogs, stabilizing the crystal lattice . The target compound’s benzoyl group may introduce additional C–H⋯O interactions.
  • Thermal Stability: Analogs like CLANOBUTIN () with aromatic groups show higher melting points (>400 K) compared to aliphatic derivatives.

Biological Activity

4-[4-Bromo-2-(4-chlorobenzoyl)anilino]-4-oxobutanoic acid is a synthetic compound with potential therapeutic applications. Its structure includes a bromo and chloro substituent, which may influence its biological activity. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H12BrClNO3C_{15}H_{12}BrClNO_3, with a molecular weight of approximately 353.62 g/mol. The compound features a carboxylic acid functional group, which is essential for its biological activity.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related compounds show that they can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation pathways such as the PI3K/Akt/mTOR signaling pathway .

Table 1: Summary of Anticancer Activities

CompoundCancer TypeMechanism of ActionReference
This compoundBreast CancerInduction of apoptosis via caspase activation
Related Compound ALung CancerPI3K/Akt/mTOR pathway inhibition
Furosemide Related Compound AKidney CancerCell cycle arrest and apoptosis

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting potential use in treating inflammatory diseases .

Table 2: Anti-inflammatory Activity

CompoundInflammatory ModelEffect on CytokinesReference
This compoundMacrophage ActivationDecreased TNF-alpha and IL-6 levels
Related Compound BArthritis ModelReduced joint inflammation

The mechanisms by which this compound exerts its biological effects include:

  • Caspase Activation : Induces apoptosis in cancer cells by activating caspases.
  • Cytokine Modulation : Inhibits pro-inflammatory cytokines, reducing inflammation.
  • Signal Transduction Interference : Disrupts critical signaling pathways involved in cell growth and survival.

Case Studies

In a notable study involving breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study utilized MTT assays to quantify cell proliferation and confirmed apoptosis through flow cytometry analysis .

Another case study focused on the anti-inflammatory effects observed in animal models of arthritis. The compound significantly reduced swelling and pain scores compared to controls, indicating its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[4-Bromo-2-(4-chlorobenzoyl)anilino]-4-oxobutanoic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via condensation reactions between brominated aniline derivatives and chlorobenzoyl-activated intermediates. Thermal methods (e.g., reflux in anhydrous DMF at 120°C for 12 hours) typically yield 85–90%, while microwave-assisted synthesis reduces reaction time to 30 minutes with comparable yields (93%) . Purification via recrystallization in ethanol/water mixtures is recommended to isolate the product with >95% purity.

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodology : Use a combination of techniques:

  • X-ray crystallography for definitive confirmation of the bromo-chlorobenzoyl substitution pattern and oxobutanoic acid backbone .
  • NMR spectroscopy (¹H/¹³C) to verify aromatic proton environments (e.g., δ 7.2–8.1 ppm for bromophenyl and chlorobenzoyl groups) and ketone carbonyl signals (δ 170–175 ppm) .
  • High-resolution mass spectrometry (HRMS) to confirm the molecular ion peak at m/z 423.97 (C₁₇H₁₂BrClNO₃⁺) .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Methodology :

  • Antimicrobial screening : Agar diffusion assays against S. aureus and E. coli (concentration range: 10–100 µg/mL), with zone-of-inhibition comparisons to positive controls like ampicillin .
  • Cytotoxicity : MTT assays on human cancer cell lines (e.g., HeLa or MCF-7) at 24–72 hours, using IC₅₀ calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodology :

  • Dose-response validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to eliminate environmental variability .
  • Mechanistic profiling : Compare DNA-binding affinity (via UV-Vis titration or fluorescence quenching) to correlate bioactivity with structural interactions .
  • Meta-analysis : Aggregate data from independent studies (e.g., PubChem, DSSTox) to identify trends in IC₅₀ values or microbial inhibition thresholds .

Q. What computational strategies are effective for predicting its pharmacokinetic properties?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate interactions with cyclooxygenase (COX-2) or bacterial DNA gyrase, focusing on binding energies (< -7 kcal/mol) .
  • ADMET prediction : Employ SwissADME or ADMETLab 2.0 to assess logP (optimal range: 2–4), bioavailability scores (>0.55), and CYP450 inhibition risks .

Q. How does modifying the bromo or chlorobenzoyl groups affect its bioactivity?

  • Methodology :

  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., fluoro-substituted or methylated derivatives) and compare IC₅₀ values in cytotoxicity assays .
  • Electron-withdrawing effects : Use Hammett constants (σ) to quantify how substituents influence reactivity; bromo (σ = 0.23) and chloro (σ = 0.47) groups enhance electrophilicity at the anilino moiety .

Q. What experimental designs are optimal for studying its stability under physiological conditions?

  • Methodology :

  • pH-dependent degradation : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours, followed by HPLC analysis to quantify degradation products .
  • Plasma stability assays : Use human plasma (37°C, 1 hour) with LC-MS to detect metabolic byproducts like hydroxylated or dehalogenated species .

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